molecular formula C12H16ClNO2 B2833682 (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride CAS No. 270263-08-6

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride

Cat. No.: B2833682
CAS No.: 270263-08-6
M. Wt: 241.72
InChI Key: OREIHEVSPFNFKW-OSVHXEEUSA-N
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Description

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a phenyl group, and a double bond within its molecular structure. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride typically involves several steps. One common method starts with the preparation of the corresponding ester, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is usually purified through crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-3-Amino-6-phenylhex-5-enoic acid: The non-hydrochloride form of the compound.

    (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride: The enantiomer of the compound.

    (S,E)-3-Amino-6-phenylhexanoic acid hydrochloride: A saturated derivative.

Uniqueness

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E,3S)-3-amino-6-phenylhex-5-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREIHEVSPFNFKW-OSVHXEEUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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